molecular formula C28H30N2O4 B11283927 2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

Cat. No.: B11283927
M. Wt: 458.5 g/mol
InChI Key: ADYHXXVFXAYYHZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the use of electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the quinazolinone core.

    Attachment of the Trimethylphenoxy Group: This step involves etherification reactions, where the trimethylphenoxy group is attached to the ethoxyethyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinazolin-4(3H)-one: Lacks the trimethylphenoxy group.

    3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one: Lacks the methoxyphenyl group.

Uniqueness

The presence of both methoxyphenyl and trimethylphenoxy groups in 2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one makes it unique

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C28H30N2O4/c1-19-9-10-20(2)26(21(19)3)34-18-17-33-16-15-30-27(22-11-13-23(32-4)14-12-22)29-25-8-6-5-7-24(25)28(30)31/h5-14H,15-18H2,1-4H3

InChI Key

ADYHXXVFXAYYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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